
N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide, also known as BMPC, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPC is a pyrazine derivative that has a bromine atom attached to the phenyl ring, making it a halogenated compound.
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide is not well understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, fungi, and bacteria. N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and transcription, and chitin synthase, which is involved in the synthesis of chitin, a major component of the cell wall of fungi and insects.
Biochemical and Physiological Effects:
N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of cell membrane integrity. N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activities, which may be useful in the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has several advantages as a research tool, including its high potency, selectivity, and ease of synthesis. However, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. Additionally, the lack of a well-defined mechanism of action may make it difficult to interpret the results of experiments involving N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide.
Orientations Futures
There are several future directions for research involving N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide, including the synthesis of analogs with improved potency and selectivity, the development of new synthetic routes for N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide and its analogs, and the elucidation of the mechanism of action of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide. Additionally, the potential applications of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide in the fields of materials science and catalysis warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide involves the reaction of 2-bromoaniline and 6-methylpyrazine-2-carboxylic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been utilized as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In catalysis, N-(2-Bromophenyl)-6-methylpyrazine-2-carboxamide has been used as a ligand for the synthesis of various metal complexes that exhibit catalytic activity in various reactions.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-6-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-8-6-14-7-11(15-8)12(17)16-10-5-3-2-4-9(10)13/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULXQUJIORJWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

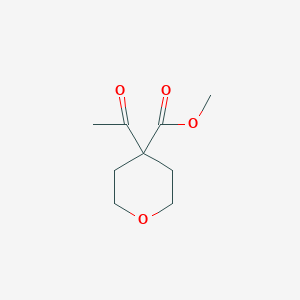
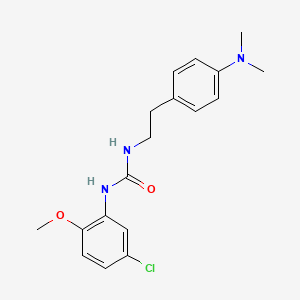
![N-[(2-Benzylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2633495.png)
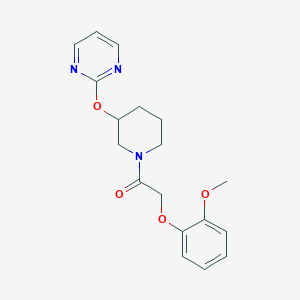

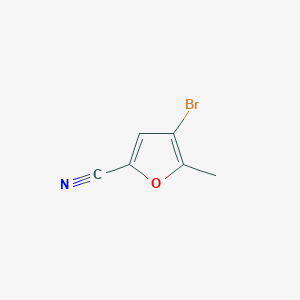
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2633500.png)
![[1-(6-Chloro-3-pyridyl)cyclobutyl]methanol](/img/structure/B2633501.png)
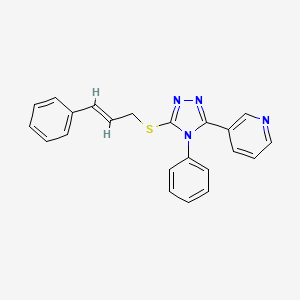

![(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2633504.png)
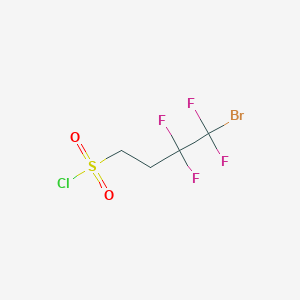

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2633514.png)